
N,N'-(3,3'-dimethoxy-4,4'-biphenyldiyl)bis(2-phenoxypropanamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N'-(3,3'-dimethoxy-4,4'-biphenyldiyl)bis(2-phenoxypropanamide), also known as DMBP, is a compound that has gained significant attention in recent years due to its potential applications in scientific research. DMBP is a biphenyl derivative that has been synthesized for use as a potential inhibitor of protein-protein interactions.
Wirkmechanismus
N,N'-(3,3'-dimethoxy-4,4'-biphenyldiyl)bis(2-phenoxypropanamide) inhibits protein-protein interactions by binding to the interface of the interacting proteins, thereby disrupting the formation of the protein complex. This mechanism has been demonstrated in vitro using various protein-protein interaction assays. N,N'-(3,3'-dimethoxy-4,4'-biphenyldiyl)bis(2-phenoxypropanamide) has been shown to inhibit the interaction between p53 and MDM2, which is a critical interaction in the regulation of the tumor suppressor protein p53.
Biochemical and Physiological Effects:
N,N'-(3,3'-dimethoxy-4,4'-biphenyldiyl)bis(2-phenoxypropanamide) has been shown to have minimal toxicity in vitro and in vivo. In a study using human cancer cell lines, N,N'-(3,3'-dimethoxy-4,4'-biphenyldiyl)bis(2-phenoxypropanamide) inhibited cell proliferation and induced apoptosis. In a mouse model of breast cancer, N,N'-(3,3'-dimethoxy-4,4'-biphenyldiyl)bis(2-phenoxypropanamide) inhibited tumor growth and metastasis. These results suggest that N,N'-(3,3'-dimethoxy-4,4'-biphenyldiyl)bis(2-phenoxypropanamide) has potential as a therapeutic agent for cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N,N'-(3,3'-dimethoxy-4,4'-biphenyldiyl)bis(2-phenoxypropanamide) is its specificity for protein-protein interactions. N,N'-(3,3'-dimethoxy-4,4'-biphenyldiyl)bis(2-phenoxypropanamide) has been shown to inhibit specific protein-protein interactions without affecting other cellular processes. This specificity is crucial for the development of therapeutics that target specific diseases. However, one limitation of N,N'-(3,3'-dimethoxy-4,4'-biphenyldiyl)bis(2-phenoxypropanamide) is its low solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Zukünftige Richtungen
Future research on N,N'-(3,3'-dimethoxy-4,4'-biphenyldiyl)bis(2-phenoxypropanamide) could focus on the development of more efficient synthesis methods to improve its yield and purity. In addition, further studies could investigate the potential of N,N'-(3,3'-dimethoxy-4,4'-biphenyldiyl)bis(2-phenoxypropanamide) as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and autoimmune disorders. Moreover, the development of N,N'-(3,3'-dimethoxy-4,4'-biphenyldiyl)bis(2-phenoxypropanamide) derivatives with improved solubility and bioavailability could enhance its therapeutic potential. Finally, the use of N,N'-(3,3'-dimethoxy-4,4'-biphenyldiyl)bis(2-phenoxypropanamide) in combination with other therapeutic agents could lead to synergistic effects and improved therapeutic outcomes.
Synthesemethoden
The synthesis of N,N'-(3,3'-dimethoxy-4,4'-biphenyldiyl)bis(2-phenoxypropanamide) involves the reaction of 3,3'-dimethoxy-4,4'-biphenyldiamine with 2-phenoxypropanoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields N,N'-(3,3'-dimethoxy-4,4'-biphenyldiyl)bis(2-phenoxypropanamide) as a white solid with a melting point of 150-152°C.
Wissenschaftliche Forschungsanwendungen
N,N'-(3,3'-dimethoxy-4,4'-biphenyldiyl)bis(2-phenoxypropanamide) has been shown to be a potential inhibitor of protein-protein interactions. Protein-protein interactions are involved in a wide range of biological processes, including signal transduction, gene regulation, and immune response. Dysregulation of protein-protein interactions can lead to various diseases, such as cancer, Alzheimer's disease, and autoimmune disorders. Therefore, inhibition of protein-protein interactions is a promising strategy for the development of novel therapeutics.
Eigenschaften
IUPAC Name |
N-[2-methoxy-4-[3-methoxy-4-(2-phenoxypropanoylamino)phenyl]phenyl]-2-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H32N2O6/c1-21(39-25-11-7-5-8-12-25)31(35)33-27-17-15-23(19-29(27)37-3)24-16-18-28(30(20-24)38-4)34-32(36)22(2)40-26-13-9-6-10-14-26/h5-22H,1-4H3,(H,33,35)(H,34,36) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZIAPFSVOYSTAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=C(C=C1)C2=CC(=C(C=C2)NC(=O)C(C)OC3=CC=CC=C3)OC)OC)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H32N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-methoxy-4-[3-methoxy-4-(2-phenoxypropanoylamino)phenyl]phenyl]-2-phenoxypropanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

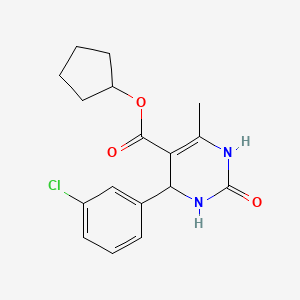
![3-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylpropanamide](/img/structure/B5143233.png)
![5-{[1-(4-iodophenyl)-1H-pyrrol-2-yl]methylene}-3-phenyl-2,4-imidazolidinedione](/img/structure/B5143242.png)
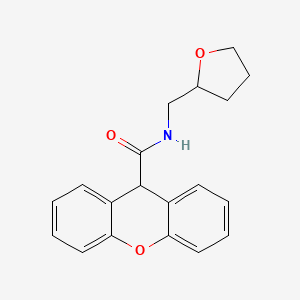
![N-[3-(dimethylamino)propyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B5143256.png)
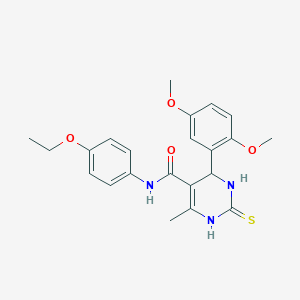
![5,7-dimethyl-3-(2-propyn-1-ylthio)[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5143260.png)
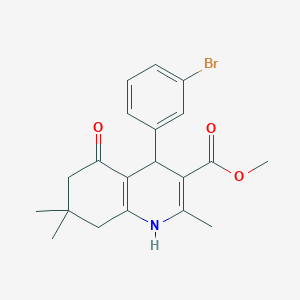
![1-(3-chloro-4-methylphenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5143285.png)
![2-chloro-N-({[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5143292.png)
![2-{2-[(2-chloro-6-nitrobenzyl)thio]-1,3-benzothiazol-6-yl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5143306.png)
![5-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-[2-(2-pyrazinyl)ethyl]-2-pyridinamine](/img/structure/B5143310.png)
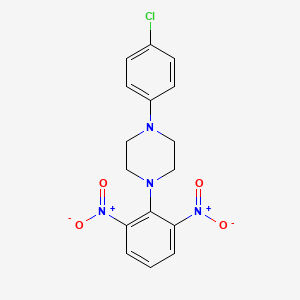
![N,N-diethyl-2-[2-(2-nitrophenoxy)ethoxy]ethanamine](/img/structure/B5143323.png)